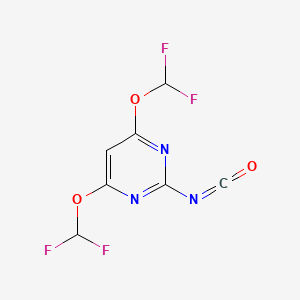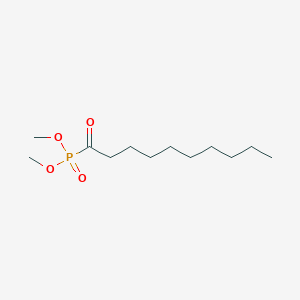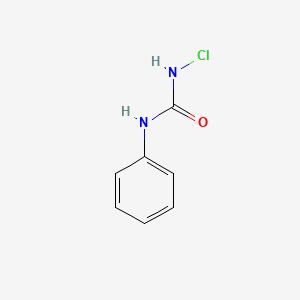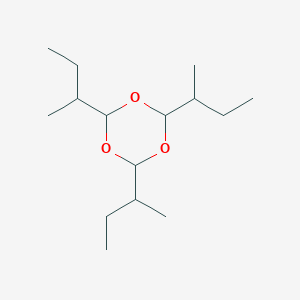![molecular formula C16H20BrNO5 B14295758 Diethyl acetamido[(2-bromophenyl)methyl]propanedioate CAS No. 120667-45-0](/img/structure/B14295758.png)
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a propanedioate backbone, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-bromophenyl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl propanedioate (diethyl malonate) with an appropriate bromophenylmethyl halide under basic conditions. Sodium ethoxide in ethanol is often used as the base to generate the enolate ion, which then undergoes nucleophilic substitution with the bromophenylmethyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the propanedioate moiety can be reduced to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl acetamido[(2-bromophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamido and propanedioate moieties can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler analog without the bromophenyl and acetamido groups.
Diethyl acetamidomalonate: Similar structure but lacks the bromophenyl group.
Uniqueness
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
120667-45-0 |
|---|---|
Fórmula molecular |
C16H20BrNO5 |
Peso molecular |
386.24 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(2-bromophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19) |
Clave InChI |
ROWKBRIOUJAKJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1Br)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



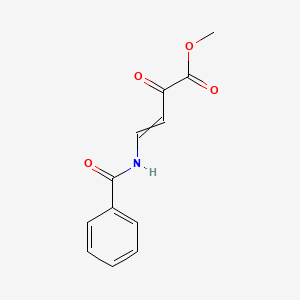


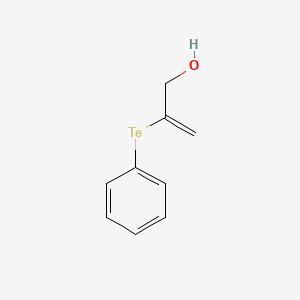

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
